N-formimidoyl-L-glutamic acid is the N-formimidoyl derivative of L-glutamic acid It is a L-glutamic acid derivative and a dicarboxylic acid. It is a conjugate acid of a N-formimidoyl-L-glutamate(2-) and a N-formimidoyl-L-glutamate(1-).
Measurement of this acid in the urine after oral administration of histidine provides the basis for the diagnostic test of folic acid deficiency and of megaloblastic anemia of pregnancy.
Formiminoglutamic acid
CAS No.: 816-90-0
Cat. No.: VC0528343
Molecular Formula: C6H10N2O4
Molecular Weight: 173.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 816-90-0 |
---|---|
Molecular Formula | C6H10N2O4 |
Molecular Weight | 173.15 g/mol |
IUPAC Name | (2S)-2-(aminomethylideneamino)pentanedioic acid |
Standard InChI | InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 |
Standard InChI Key | NRXIKWMTVXPVEF-BYPYZUCNSA-N |
Isomeric SMILES | C(CC(=O)[O-])[C@@H](C(=O)[O-])[NH+]=CN |
SMILES | C(CC(=O)O)C(C(=O)O)N=CN |
Canonical SMILES | C(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN |
Appearance | Solid powder |
Introduction
Biochemical Structure and Metabolic Role of Formiminoglutamic Acid
Formiminoglutamic acid (C6H10N2O5; molecular weight 190.15 g/mol) is an imino acid derivative of glutamic acid, characterized by a formimino group (-NH-CH=NH) attached to the γ-carbon of glutamate . Its structural identity was confirmed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies, with the Metabolomics Workbench assigning it the identifier ME404035 .
Histidine Catabolism and FIGLU Production
FIGLU is generated during the fourth step of histidine degradation (Figure 1):
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Histidine → Urocanic acid (via histidase)
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Urocanic acid → Imidazolone propionic acid (via urocanase)
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Imidazolone propionic acid → Formiminoglutamic acid (via imidazolonepropionase)
The FTCD enzyme, encoded by the FTCD gene on chromosome 21q22.3, catalyzes the transfer of FIGLU’s formimino group to tetrahydrofolate (THF), producing 5-FTHF and glutamate . This reaction links histidine metabolism to the folate cycle, which supplies one-carbon units for nucleotide synthesis and methylation reactions.
Analytical Methods for FIGLU Quantification
Spectrophotometric Assay
Tabor and Wyngarden’s enzymatic method remains the gold standard for FIGLU detection . The protocol involves:
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Urine hydrolysis: Acid treatment (0.1 N HCl, 100°C, 1 hr) converts FIGLU to glutamate.
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Enzymatic conversion:
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Spectrophotometric measurement: 5,10-Methenyl-THF absorbs strongly at 350 nm (ε = 25,000 M⁻¹cm⁻¹) .
Table 1: Performance Characteristics of FIGLU Assay
Parameter | Value |
---|---|
Linear Range | 0.1–10 μmol/L |
Intra-assay CV | <5% |
Recovery Rate | 95–105% |
Interference | None from glutamine |
Clinical Significance of FIGLU Elevation
Inborn Errors: FTCD Deficiency
FTCD deficiency (OMIM #229100) is an autosomal recessive disorder causing FIGLU accumulation in urine and plasma. Key findings from newborn screening programs include:
Table 2: Outcomes of FTCD Deficiency (n=18)
Parameter | Value |
---|---|
Incidence | 1:58,982 |
Developmental Delay | 16% (3/18) |
Anemia | 25% (4/16) |
Asymptomatic Cases | 84% |
Notably, Perry et al. (1975) documented two siblings with massive FIGLU excretion (up to 3.89 mmol/24 hr) but normal intelligence and hematologic parameters , illustrating the phenotypic heterogeneity of FTCD deficiency.
Acquired Deficiencies
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Vitamin B12 Deficiency: B12 is required for recycling 5-FTHF to THF. B12-deficient rats excrete 10–20× more FIGLU than controls, reversible with B12 supplementation .
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Folate Antagonists: Aminopterin treatment in sheep increased FIGLU excretion 5-fold, normalized by folinic acid .
Genetic and Molecular Insights
FTCD Enzyme Dynamics
FTCD’s bifunctional structure includes:
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N-terminal formiminotransferase domain (residues 1–300)
Diagnostic and Therapeutic Applications
Newborn Screening
Tandem mass spectrometry (MS/MS) detects elevated FIGLU (m/z 287.2) in dried blood spots, though ¹³C-FIGLU may confound results . Positive cases require confirmatory urine FIGLU testing and FTCD sequencing.
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